molecular formula C15H21NO4 B13629058 Ethyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

Ethyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13629058
M. Wt: 279.33 g/mol
InChI Key: VGGJCGRHNOVOHH-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with an ethyl ester group and a 3,5-dimethoxyphenyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of Ethyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3,5-dimethoxybenzaldehyde with an appropriate pyrrolidine derivative under specific reaction conditions. One common method involves the use of a condensation reaction followed by esterification. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Ethyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and as a building block for the development of new chemical entities.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, resulting in therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which may result in different biological activities.

    Ethyl 4-(3,5-dimethoxyphenyl)pyrrolidine-2-carboxylate: The position of the carboxylate group is different, which can affect the compound’s reactivity and interactions with biological targets.

    Ethyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxamide: The ester group is replaced with an amide group, leading to different chemical and biological properties.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

ethyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H21NO4/c1-4-20-15(17)14-9-16-8-13(14)10-5-11(18-2)7-12(6-10)19-3/h5-7,13-14,16H,4,8-9H2,1-3H3

InChI Key

VGGJCGRHNOVOHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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